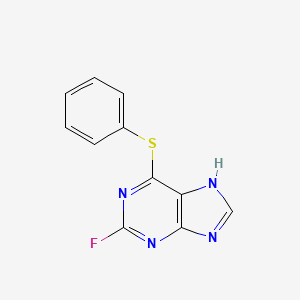

2-Fluoro-6-phenylsulfenylpurine

Description

2-Fluoro-6-phenylsulfenylpurine is a purine derivative featuring a fluorine atom at position 2 and a phenylsulfenyl (-SPh) group at position 6 of the purine scaffold. Purines with sulfur-containing substituents, such as thiopurines, are widely studied for their pharmacological activities, including roles as cytotoxic agents and immunomodulators . The fluorine atom at position 2 likely enhances metabolic stability and modulates electronic properties, while the phenylsulfenyl group may influence lipophilicity and target binding.

Properties

Molecular Formula |

C11H7FN4S |

|---|---|

Molecular Weight |

246.27 g/mol |

IUPAC Name |

2-fluoro-6-phenylsulfanyl-7H-purine |

InChI |

InChI=1S/C11H7FN4S/c12-11-15-9-8(13-6-14-9)10(16-11)17-7-4-2-1-3-5-7/h1-6H,(H,13,14,15,16) |

InChI Key |

KDIUXAOGZHJLFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC(=NC3=C2NC=N3)F |

Origin of Product |

United States |

Comparison with Similar Compounds

6-Chloro-2-fluoropurine (CAS: N/A)

- Structure : Fluorine at position 2, chlorine at position 6.

- Key Differences: The chlorine substituent at position 6 introduces stronger electron-withdrawing effects compared to the phenylsulfenyl group.

- Research Implications : Halogenated purines like this are often intermediates in drug synthesis, where the chlorine atom can act as a leaving group for further functionalization .

6-(2-Methylphenyl)sulfanylpurine (NSC23917)

- Structure : Methyl-substituted phenylsulfenyl group at position 6.

- Key Differences :

- The methyl group on the phenyl ring increases lipophilicity and may enhance membrane permeability.

- Steric effects from the methyl group could alter binding to enzymatic targets, such as purine nucleoside phosphorylase (PNP).

- Research Findings: Methylated phenylsulfenyl derivatives are noted in screening libraries for anticancer and anti-inflammatory activities .

6-Benzylsulfanyl-9-propylpurin-2-amine (CAS: 92556-40-6)

- Structure : Benzylsulfenyl group at position 6, propyl group at position 9, and amine at position 2.

- The amine at position 2 (vs. fluorine) may participate in hydrogen bonding, altering interactions with biological targets.

- Research Implications: Such modifications are explored for optimizing pharmacokinetic profiles in immunomodulatory agents .

6-Phenylpurine (CAS: 6505-01-7)

6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine (CAS: 1648-22-2)

- Structure : Fluorobenzylsulfenyl group at position 6, tetrahydrofuran (oxolan) at position 9.

- Key Differences :

- The fluorobenzyl group increases electron-withdrawing effects and lipophilicity.

- The oxolan moiety at position 9 enhances solubility, a common strategy in prodrug design.

- Molecular Weight : 330.38 g/mol (vs. ~248.27 g/mol for simpler analogues), impacting bioavailability .

Data Table: Structural and Chemical Comparison

| Compound Name | Substituent (Position 6) | Substituent (Position 2) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |

|---|---|---|---|---|---|---|

| 2-Fluoro-6-phenylsulfenylpurine | Phenylsulfenyl | Fluorine | C₁₁H₇FN₄S | 248.27* | N/A | Balanced lipophilicity |

| 6-Chloro-2-fluoropurine | Chlorine | Fluorine | C₅H₂ClFN₄ | 188.55 | N/A | High reactivity |

| 6-(2-Methylphenyl)sulfanylpurine | 2-Methylphenylsulfenyl | Hydrogen | C₁₂H₁₀N₄S | 242.29 | 5461-10-9 | Enhanced lipophilicity |

| 6-Benzylsulfanyl-9-propylpurin-2-amine | Benzylsulfenyl | Amine | C₁₅H₁₇N₅S | 307.40 | 92556-40-6 | Steric bulk at position 9 |

| 6-Phenylpurine | Phenyl | Hydrogen | C₁₁H₈N₄ | 196.21 | 6505-01-7 | Simpler scaffold |

| 6-[(2-Fluorophenyl)methylsulfanyl]-9-oxolanylpurine | Fluorobenzylsulfenyl | Hydrogen | C₁₆H₁₅FN₄OS | 330.38 | 1648-22-2 | Solubility enhancement |

*Calculated based on analogous structures.

Research Findings and Implications

- Thiopurine Analogues: Compounds like 6-benzylsulfanylpurines demonstrate cytotoxic and immunomodulatory activities, suggesting that sulfur-containing substituents at position 6 are critical for targeting enzymes like PNP or kinases .

- Halogen vs. Sulfur : Chlorine at position 6 (as in 6-chloro-2-fluoropurine) may favor covalent interactions, whereas phenylsulfenyl groups enable π-π stacking with aromatic residues in protein binding pockets .

- Fluorine’s Role : Fluorine at position 2 enhances metabolic stability by resisting oxidative degradation, a feature leveraged in antiviral and anticancer drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.